BENGHE Foundational & Exploratory

Check Availability & Pricing

LNS8801: A Comprehensive Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest |

rel-1-((3aR,4S,9bS)-4-(6-Bromo-

1,3-benzodioxol-5-yl)-3a,4,5,9b-
Compound Name: tetrahydro-3H-

cyclopenta(c)quinolin-8-

yl)ethanone

Cat. No.: B1674299

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological
Activity of the selective GPER agonist, LNS8801.

This technical guide provides a detailed overview of LNS8801, a potent and selective agonist
of the G Protein-Coupled Estrogen Receptor (GPER). LNS8801 is the active enantiomer of the
racemic mixture G-1 and is currently under investigation for its therapeutic potential in
oncology.[1][2] This document is intended for researchers, scientists, and drug development
professionals, offering a consolidated resource on the chemical, physical, and biological
properties of LNS8801, along with detailed experimental protocols and an exploration of its
mechanism of action.

Chemical Structure and Physicochemical Properties

LNS8801, with the chemical formula C21H1sBrNOs, is a non-steroidal small molecule.[3] Its
IUPAC name is 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-
cyclopentalc]quinolin-8-yllethanone.[4] LNS8801 is the single enantiomer responsible for the
anticancer effects previously attributed to the racemic compound G-1.[2]

Table 1: Chemical Identifiers and Properties of LNS8801
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Property Value Reference
1-[(3aS,4R,9bR)-4-(6-bromo-
1,3-benzodioxol-5-

IUPAC Name yI)-3a,4,5,9b-tetrahydro-3H- [4]
cyclopentajc]quinolin-8-
yllethanone

s G-1 (active enantiomer), LNS- 1]

nonyms
ynony 8801

CAS Number 925419-55-2 [5]

Molecular Formula C21H18BrNOs [3]

Molecular Weight 412.3 g/mol [3]
CC(=0)C1=CC2=C(C=C1)N--

SMILES INVALID-LINK-- [4]
C4=CC5=C(C=C4Br)OCO05

Table 2: Physicochemical Properties of LNS8801

Property Value Reference

DMF: 30 mg/mLDMSO: 20
- mg/mLEthanol: 1

Solubility [3]
mg/mLDMF:PBS (pH 7.2)

(1:1): 0.5 mg/mL

UV max 242, 329 nm [3]

Appearance White to off-white solid

Storage Store at -20°C [6]

Mechanism of Action and Signhaling Pathways

LNS8801 is a selective agonist of the G Protein-Coupled Estrogen Receptor (GPER), binding

with a high affinity (Ki = 11 nM).[3][6] Unlike classical nuclear estrogen receptors, GPER is a
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transmembrane receptor that mediates rapid, non-genomic signaling cascades.[4] The
activation of GPER by LNS8801 has been shown to have potent anti-tumor activities across a
range of cancer types, including melanoma and pancreatic cancer.[2][5]

The primary mechanism of action involves the GPER-dependent suppression of key tumor-
associated genes, most notably c-Myc and Programmed Death-Ligand 1 (PD-L1).[4] This leads
to an inhibition of tumor cell proliferation and an enhancement of anti-tumor immunity.[4]

GPER-Mediated Signaling Cascade

Upon binding of LNS8801, GPER activates downstream signaling pathways, a key one being
the production of cyclic adenosine monophosphate (CAMP) and the subsequent activation of
cAMP response element-binding protein (CREB).[5] While the precise molecular steps are still
under investigation, evidence suggests that GPER activation leads to the ubiquitination and
proteasomal degradation of the oncoprotein c-Myc.
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GPER Signaling Pathway leading to c-Myc degradation.
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In some cancer cell types, such as acute myeloid leukemia (AML), LNS8801 has been shown
to induce cell death through a GPER-independent mechanism involving the production of
reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress
pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the preclinical
evaluation of LNS8801.

In Vivo Murine Melanoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the
YUMML1.7 murine melanoma cell line to evaluate the in vivo efficacy of LNS8801.

Materials:

YUMMZ1.7 murine melanoma cells

o C57BL/6 mice (6-8 weeks old)
e LNS8801

e Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in water, or 10% DMSO/90%
PEG400 for oral administration; sesame oil for subcutaneous administration)[2]

o Matrigel (optional)
o Sterile PBS, syringes, and needles
Procedure:

o Cell Culture: Culture YUMML.7 cells in appropriate media until they reach 80-90%
confluency.

o Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in
PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10° cells/100 pL.
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Tumor Implantation: Subcutaneously inject 100 pL of the cell suspension into the flank of
each C57BL/6 mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2)/2.

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm?), randomize mice into
treatment and control groups. Administer LNS8801 (e.g., 1 mg/kg, orally or subcutaneously)
or vehicle daily.[2]

Endpoint: Continue treatment and monitoring until tumors in the control group reach a
predetermined endpoint (e.g., 1500-2000 mm?), or for a specified duration. Euthanize mice
and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
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Workflow for in vivo evaluation of LNS8801.
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CRISPR-Cas9 Mediated GPER Knockout

This protocol outlines the general steps for generating GPER knockout cell lines using
CRISPR-Cas9 technology to validate the GPER-dependency of LNS8801's effects.

Materials:

Target cells (e.g., YUMML1.7 melanoma cells)

¢ gRNA expression vector (e.g., pSpCas9(BB)-2A-Puro)
o GPER-specific gRNA sequences

» Lipofectamine or other transfection reagent

e Puromycin or other selection agent

¢ Single-cell cloning supplies

Procedure:

» gRNA Design: Design and clone gRNAs targeting a critical exon of the GPER gene into the
Cas9 expression vector.

o Transfection: Transfect the target cells with the gRNA-Cas9 plasmid using a suitable
transfection reagent.

o Selection: Select for transfected cells by adding the appropriate selection agent (e.qg.,
puromycin) to the culture medium.

» Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution or
fluorescence-activated cell sorting (FACS) into 96-well plates.

o Expansion and Validation: Expand the single-cell clones and validate GPER knockout by
Western blot and genomic DNA sequencing.

e Functional Assays: Use the validated GPER knockout and control cell lines in functional
assays (e.g., cell proliferation, migration) to assess the GPER-dependency of LNS8801's
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effects.

Summary of Biological Activity

LNS8801 exhibits a range of anti-tumor activities, primarily mediated through its agonistic

action on GPER.

Table 3: Summary of LNS8801 Biological Activity

Activity

Description

Key Findings

Reference

Receptor Binding

Selective agonist for
GPER.

Ki of 11 nM for GPER.
No significant binding
to classical estrogen
receptors (ERa and
ERP).

[3][6]

In Vitro Anti-

Proliferative Activity

Inhibits the growth of
various cancer cell

lines.

Potent inhibition of
melanoma and
pancreatic ductal

adenocarcinoma cells.

[2]

In Vivo Anti-Tumor

Efficacy

Suppresses tumor
growth in xenograft

models.

Orally bioavailable
and effective at low
doses (e.g., 1 mg/kg)
in murine melanoma

models.

[2]

Mechanism of Action

GPER-dependent
downregulation of

oncoproteins.

Suppresses c-Myc
and PD-L1

expression.

[4]

Immunomodulation

Enhances anti-tumor

immune responses.

GPER activation may
induce immune

memory.

[4]

GPER-Independent
Effects

Induction of ROS and
ER stress in certain

cancers.

Observed in acute
myeloid leukemia
(AML) cells.
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Conclusion

LNS8801 is a promising, orally bioavailable, and selective GPER agonist with potent anti-tumor
activity demonstrated in preclinical models. Its mechanism of action, primarily involving the
GPER-dependent downregulation of c-Myc, provides a strong rationale for its continued
investigation as a novel cancer therapeutic. The detailed chemical, physical, and biological
data, along with the experimental protocols provided in this guide, are intended to facilitate
further research and development of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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